Cas no 1887069-10-4 (Gamcemetinib)

Gamcemetinib 化学的及び物理的性質

名前と識別子

-

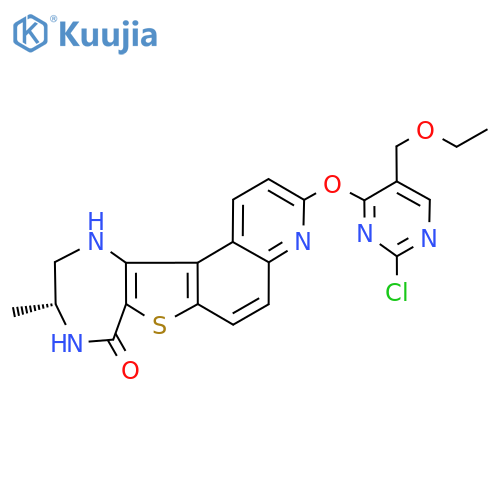

- (10R)-3-[[2-Chloro-5-(ethoxymethyl)-4-pyrimidinyl]oxy]-9,10,11,12-tetrahydro-10-methyl-8H-[1,4]diazepino[5',6':4,5]thieno[3,2-f]quinolin-8-one

- CC-99677

- Gamcemetinib

- DA-72008

- MS-28693

- 8H-[1,4]Diazepino[5',6':4,5]thieno[3,2-f]quinolin-8-one, 3-[[2-chloro-5-(ethoxymethyl)-4-pyrimidinyl]oxy]-9,10,11,12-tetrahydro-10-methyl-, (10R)-

- BDBM348829

- Gamcemetinib (USAN)

- GTPL12167

- CC99677

- 1887069-10-4

- CS-0202876

- (R)-3-((2-Chloro-5-(ethoxymethyl)pyrimidin-4-yl)oxy)-10-methyl-9,10,11,12-tetrahydro-8H-[1,4]diazepino[5',6':4,5]thieno[3,2-f]quinolin-8-one

- SCHEMBL17581285

- EX-A8000

- GAMCEMETINIB [USAN]

- (10R)-3-{[2-chloro-5-(ethoxymethyl)pyrimidin-4-yl]oxy}-10-methyl-9,10,11,12-tetrahydro-8H-[1,4]diazepino[5',6':4,5]thieno[3,2-f]quinolin-8-one

- gamcemetinib [INN]

- CHEMBL5314585

- US9790235, Number I-135

- BMS-986371

- F93632

- (15R)-5-[2-chloro-5-(ethoxymethyl)pyrimidin-4-yl]oxy-15-methyl-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one

- US9790235, Number I-82

- GLXC-26196

- AKOS040757115

- D12560

- HY-139504

- OS2IR8TV1O

-

- インチ: 1S/C22H20ClN5O3S/c1-3-30-10-12-9-25-22(23)28-21(12)31-16-7-4-13-14(27-16)5-6-15-17(13)18-19(32-15)20(29)26-11(2)8-24-18/h4-7,9,11,24H,3,8,10H2,1-2H3,(H,26,29)/t11-/m1/s1

- InChIKey: PYOQIOLRFIRRSO-LLVKDONJSA-N

- SMILES: N1[C@@H](CNC2C3=C(C=CC4=NC(OC5C(COCC)=CN=C(Cl)N=5)=CC=C34)SC=2C1=O)C

計算された属性

- 精确分子量: 469.0975384g/mol

- 同位素质量: 469.0975384g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 8

- 重原子数量: 32

- 回転可能化学結合数: 5

- 複雑さ: 678

- 共价键单元数量: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 4.5

- トポロジー分子極性表面積: 127Ų

Gamcemetinib Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-139504-10mg |

Gamcemetinib |

1887069-10-4 | 98.91% | 10mg |

¥5500 | 2024-04-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBUD844-100mg |

(15R)-5-[2-chloro-5-(ethoxymethyl)pyrimidin-4-yl]oxy-15-methyl-11-thia-6,14,17-triazatetracyclo[8.8.0²⁷.0¹²¹⁸]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one |

1887069-10-4 | 97% | 100mg |

¥1068.0 | 2024-04-23 | |

| Ambeed | A1492832-25mg |

(R)-3-((2-Chloro-5-(ethoxymethyl)pyrimidin-4-yl)oxy)-10-methyl-9,10,11,12-tetrahydro-8H-[1,4]diazepino[5',6':4,5]thieno[3,2-f]quinolin-8-one |

1887069-10-4 | 97% | 25mg |

$362.0 | 2025-02-27 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBUD844-10g |

(15R)-5-[2-chloro-5-(ethoxymethyl)pyrimidin-4-yl]oxy-15-methyl-11-thia-6,14,17-triazatetracyclo[8.8.0²⁷.0¹²¹⁸]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one |

1887069-10-4 | 97% | 10g |

¥18150.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBUD844-500.0mg |

(15R)-5-[2-chloro-5-(ethoxymethyl)pyrimidin-4-yl]oxy-15-methyl-11-thia-6,14,17-triazatetracyclo[8.8.0²⁷.0¹²¹⁸]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one |

1887069-10-4 | 97% | 500.0mg |

¥2541.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBUD844-1.0g |

(15R)-5-[2-chloro-5-(ethoxymethyl)pyrimidin-4-yl]oxy-15-methyl-11-thia-6,14,17-triazatetracyclo[8.8.0²⁷.0¹²¹⁸]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one |

1887069-10-4 | 97% | 1.0g |

¥3630.0000 | 2024-08-03 | |

| Ambeed | A1492832-1mg |

(R)-3-((2-Chloro-5-(ethoxymethyl)pyrimidin-4-yl)oxy)-10-methyl-9,10,11,12-tetrahydro-8H-[1,4]diazepino[5',6':4,5]thieno[3,2-f]quinolin-8-one |

1887069-10-4 | 97% | 1mg |

$42.0 | 2025-02-27 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBUD844-100.0mg |

(15R)-5-[2-chloro-5-(ethoxymethyl)pyrimidin-4-yl]oxy-15-methyl-11-thia-6,14,17-triazatetracyclo[8.8.0²⁷.0¹²¹⁸]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one |

1887069-10-4 | 97% | 100.0mg |

¥1068.0000 | 2024-08-03 | |

| Aaron | AR027K4K-5g |

CC-99677 |

1887069-10-4 | 97% | 5g |

$1885.00 | 2025-02-13 | |

| Ambeed | A1492832-5mg |

(R)-3-((2-Chloro-5-(ethoxymethyl)pyrimidin-4-yl)oxy)-10-methyl-9,10,11,12-tetrahydro-8H-[1,4]diazepino[5',6':4,5]thieno[3,2-f]quinolin-8-one |

1887069-10-4 | 97% | 5mg |

$126.0 | 2025-02-27 |

Gamcemetinib 関連文献

-

1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456

-

Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272

-

5. Book reviews

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

Gamcemetinibに関する追加情報

Gamcemetinib (CAS No. 1887069-10-4): A Promising Targeted Therapy in Oncology

Gamcemetinib, with the CAS number 1887069-10-4, is an investigational small molecule inhibitor that has garnered significant attention in the field of precision oncology. As a selective kinase inhibitor, this compound targets specific signaling pathways implicated in cancer progression, offering hope for patients with limited treatment options. The emergence of Gamcemetinib represents the ongoing evolution of targeted cancer therapies, a hot topic in current biomedical research and a frequent search term among healthcare professionals and patients alike.

The molecular mechanism of Gamcemetinib involves the inhibition of key enzymes in cellular proliferation pathways. Researchers have focused on its potential against various malignancies, particularly those driven by specific genetic alterations. This aligns with growing patient interest in personalized medicine approaches and genomic testing for cancer treatment, which are among the most searched oncology topics in recent years. The compound's development reflects the pharmaceutical industry's shift toward precision oncology drugs that minimize systemic toxicity while maximizing therapeutic efficacy.

Preclinical studies of Gamcemetinib (CAS 1887069-10-4) have demonstrated promising activity against several cancer types, sparking discussions about its potential clinical applications. Current research focuses on identifying biomarkers that might predict response to treatment, addressing a critical question often searched by medical professionals: "Which patients will benefit most from targeted therapies?" The drug's development pathway exemplifies the modern approach to cancer drug discovery, combining computational modeling with rigorous laboratory validation.

From a pharmacological perspective, Gamcemetinib exhibits favorable pharmacokinetic properties that support its clinical development. Scientists are particularly interested in its blood-brain barrier penetration capabilities, a feature frequently searched in relation to CNS cancer treatments. This characteristic may expand its utility to challenging clinical scenarios like brain metastases and certain primary brain tumors, areas where effective systemic treatments remain limited.

The safety profile of Gamcemetinib in early-phase clinical trials has shown manageable side effects compared to traditional chemotherapy, addressing another common patient concern: "What are the side effects of new cancer drugs?" This aspect is crucial for treatment adherence and quality of life, making it a frequent topic in patient support forums and medical consultations. The compound's adverse event spectrum appears consistent with other targeted agents in its class, though ongoing studies continue to refine our understanding.

Market analysts predict significant interest in Gamcemetinib as it progresses through clinical development, reflecting broader trends in oncology drug investment. Pharmaceutical companies and investors frequently search for information about promising cancer drug candidates, and Gamcemetinib has emerged as one such molecule of interest. Its commercial potential ties into the growing demand for novel oncology therapeutics, particularly those addressing unmet medical needs in specific patient populations.

Manufacturing considerations for Gamcemetinib (CAS 1887069-10-4) involve sophisticated synthetic chemistry approaches to ensure purity and consistency. The pharmaceutical industry's search for reliable API suppliers and GMP manufacturing processes for novel compounds like Gamcemetinib underscores the importance of robust production methods. These technical aspects, while less visible to patients, form the foundation for delivering safe and effective medications to the clinic.

Looking ahead, the development trajectory of Gamcemetinib will likely focus on combination therapies, answering another common clinical question: "Can targeted drugs be combined for better results?" Researchers are exploring potential synergies with other anticancer agents, including immunotherapies and conventional chemotherapeutics. This approach aligns with current treatment paradigms emphasizing multimodal cancer management, a concept gaining traction in both medical literature and patient education materials.

For healthcare providers staying abreast of emerging oncology treatments, Gamcemetinib represents an exciting addition to the therapeutic arsenal. Its development reflects several key trends in modern drug discovery: target specificity, biomarker-driven patient selection, and rational drug design. These concepts frequently appear in continuing medical education searches, highlighting their relevance to clinical practice.

Patient advocacy groups have shown growing interest in Gamcemetinib as information about early clinical results becomes available. Common patient searches include "new treatments for [specific cancer type]" and "clinical trials for targeted therapies", reflecting the hope that compounds like Gamcemetinib inspire. The ethical development and equitable access to such innovative treatments remain important discussion points in the medical community and beyond.

In conclusion, Gamcemetinib (CAS 1887069-10-4) exemplifies the progress being made in molecularly targeted cancer therapy. Its journey from laboratory discovery to clinical application mirrors the evolution of modern oncology, addressing many of the questions and concerns commonly searched by both medical professionals and patients. As research continues, Gamcemetinib may well establish itself as an important option in the increasingly personalized landscape of cancer treatment.

1887069-10-4 (Gamcemetinib) Related Products

- 2580217-71-4(4,4-difluoroazocan-5-ol hydrochloride)

- 2248312-34-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{bicyclo[4.1.0]heptan-3-yl}acetate)

- 1155076-17-7(1-{1-(2,4-dimethylphenyl)ethylamino}propan-2-ol)

- 161385-93-9(4-(1,3-thiazol-2-yl)oxan-4-ol)

- 2229171-49-5(tert-butyl 4-(4-aminobutan-2-yl)-1H-imidazole-1-carboxylate)

- 129157-10-4((R)-N-(1-Phenyl-2-(piperidin-1-yl)ethyl)propan-2-amine)

- 1804854-18-9(5-Bromo-3-(difluoromethyl)-2-fluoropyridine-4-sulfonyl chloride)

- 1261905-91-2(6-Chloro-2-(3,4-dimethoxyphenyl)benzoic acid)

- 5021-47-6(2-PHENYL-1,2,3,4-TETRAHYDRO-QUINOXALINE)

- 878727-01-6(8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)